molecular formula C12H25Cl2N3O B1371623 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride CAS No. 705944-08-7

2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride

Cat. No.: B1371623
CAS No.: 705944-08-7
M. Wt: 298.25 g/mol
InChI Key: BGNOMGKVKGTBCE-UHFFFAOYSA-N
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Description

2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride is a chemical compound with the molecular formula C12H25Cl2N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a piperazine ring, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes .

Scientific Research Applications

2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound is not available , which means the information about its safety and hazards is not readily accessible.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride typically involves the reaction of 4-cyclohexylpiperazine with an appropriate amino ketone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters are optimized to ensure high yield and purity of the final product. Industrial methods also incorporate rigorous quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary alcohols, and various substituted amides. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an antagonist at certain receptors, inhibiting their function and leading to therapeutic effects in conditions like neurogenic inflammation or migraine .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride
  • 2-Amino-1-(4-phenyl-piperazin-1-yl)-ethanone dihydrochloride
  • 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride

Uniqueness

Compared to similar compounds, 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-amino-1-(4-cyclohexylpiperazin-1-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O.2ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;;/h11H,1-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNOMGKVKGTBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705944-08-7
Record name 705944-08-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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